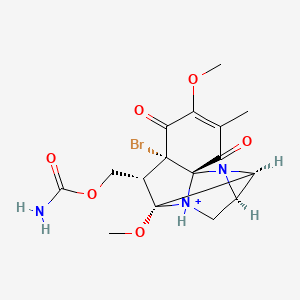![molecular formula C15H14N2 B584268 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 CAS No. 959605-52-8](/img/new.no-structure.jpg)
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6: is a deuterated derivative of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The deuterium labeling is often used to study the pharmacokinetics and metabolic pathways of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridine and 4-methylbenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of these starting materials in the presence of a suitable catalyst, such as a Lewis acid, to form the imidazo[1,2-a]pyridine core.
Deuteration: The final step involves the introduction of deuterium atoms. This can be achieved through hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents under specific conditions.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydroimidazo[1,2-a]pyridines.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique electronic properties and reactivity.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Used in the study of enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Used in drug development studies to understand its pharmacokinetics and metabolism.
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Employed in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The deuterium labeling helps in tracking the compound’s metabolic pathways and understanding its pharmacokinetics.
Comparación Con Compuestos Similares
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine: The non-deuterated version of the compound.
2-Phenylimidazo[1,2-a]pyridine: A similar compound with a phenyl group instead of a methylphenyl group.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: A compound with a chlorophenyl group, showing different reactivity and biological activity.
Uniqueness:
- The presence of deuterium atoms in 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 makes it unique for studying metabolic pathways and pharmacokinetics.
- The specific substitution pattern on the imidazo[1,2-a]pyridine ring imparts distinct electronic properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
959605-52-8 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
228.328 |
Nombre IUPAC |
5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3/i2D3,5D,8D,9D |
Clave InChI |
AWEWSJJCANQFRB-ALEXJTRMSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C |
Sinónimos |
2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine-d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)
![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)
